1-phenyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-phenyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a phenylethyl group, and a sulfanyl group attached to a tetrahydropyrimido[4,5-d]pyrimidinone core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Phenyl and Phenylethyl Groups: The phenyl and phenylethyl groups are introduced through nucleophilic substitution reactions using suitable phenyl and phenylethyl halides.
Addition of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, where a thiol reagent reacts with the intermediate compound to form the desired sulfanyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenylethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
1-phenyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4,5-d]pyrimidin-4(1H)-one: A closely related compound with a similar core structure but different substituents.
1-phenyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one: Another similar compound with a quinazolinone core instead of a pyrimidinone core.
Uniqueness
1-phenyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and its potential biological activities. The presence of both phenyl and phenylethyl groups, along with the sulfanyl group, imparts distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H20N4OS |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-phenyl-6-(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H20N4OS/c25-19-17-13-23(12-11-15-7-3-1-4-8-15)14-21-18(17)24(20(26)22-19)16-9-5-2-6-10-16/h1-10,21H,11-14H2,(H,22,25,26) |
InChI Key |
DFIKJZOTYPNOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=S)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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